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STEARALKONIUM BENTONITE

Cat. No.: B1179309
CAS No.: 130501-87-0
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Description

Overview of Organically Modified Layered Silicates in Advanced Materials

Organically modified layered silicates, commonly known as organoclays, represent a significant class of hybrid organic-inorganic materials that have garnered substantial interest in advanced materials research. acs.orgresearchgate.net These materials are derived from natural or synthetic phyllosilicates, which are clay minerals characterized by a layered structure. acs.orgwikipedia.org The inherent hydrophilic nature of these clays (B1170129) is altered through a process of organic modification, typically involving a cation exchange reaction. canada.camdpi.com In this process, the inorganic cations present in the interlayer spaces of the clay are replaced by organic cations, most commonly quaternary alkylammonium or alkylphosphonium ions. acs.orgresearchgate.net

This modification transforms the clay surface from hydrophilic to organophilic, rendering it more compatible with organic polymers and solvents. wikipedia.orgcambridge.org The introduction of bulky organic cations also increases the interlayer spacing, a phenomenon known as intercalation. acs.org When these organoclays are dispersed in a polymer matrix, the polymer chains can penetrate these expanded interlayer galleries. acs.org If the layers are completely separated and randomly dispersed within the polymer, the resulting material is termed an exfoliated nanocomposite. wikipedia.org In contrast, an intercalated nanocomposite maintains an ordered multilayer structure with alternating polymer and silicate (B1173343) layers. acs.orgwikipedia.org

The unique structure of organoclays imparts enhanced properties to the materials in which they are incorporated. These improvements can include enhanced mechanical strength, thermal stability, and barrier properties against gases and moisture. tu-clausthal.de Consequently, organically modified layered silicates are utilized in a wide array of applications, including as reinforcing fillers in elastomers, components in paint formulations, viscosifiers in drilling fluids, and as nucleating agents in polymer chemistry. acs.orgwikipedia.org

Genesis and Historical Context of Stearalkonium Bentonite (B74815) in Scientific Literature

The development of Stearalkonium Bentonite is rooted in the broader exploration of organoclays, which began to gain significant traction in scientific and industrial research in the mid-20th century. mdpi.comdeascal.com The fundamental concept involves the modification of naturally occurring clays to enhance their utility in various applications. deascal.com Bentonite, a clay largely composed of the mineral montmorillonite (B579905), has long been recognized for its absorbent and swelling properties. deascal.com

The specific synthesis of this compound involves the reaction of bentonite with stearalkonium chloride, a quaternary ammonium (B1175870) compound. deascal.com This process modifies the surface of the bentonite, making it organophilic and thus more compatible with non-aqueous systems. cambridge.orgdeascal.com The first patent literature mentioning the use of bentonite in cosmetics dates back several decades, with applications in emulsions and creams. cambridge.org Over time, the refinement of the organic modification process led to the development of specific organoclays like this compound, tailored for particular functions. cambridge.orgdeascal.com Its use in cosmetics became more prominent as the industry sought ingredients that could improve the texture, stability, and performance of formulations. deascal.com

Classification within Smectite Clays and Organoclay Derivatives

This compound is classified as an organoclay, a derivative of smectite clays. cir-safety.orgregulations.gov The smectite group of minerals are 2:1 phyllosilicates, meaning their crystal structure consists of an octahedral alumina (B75360) sheet sandwiched between two tetrahedral silica (B1680970) sheets. acs.orgregulations.gov A key characteristic of smectite clays, including bentonite and montmorillonite, is their capacity for cation exchange. mdpi.com This arises from isomorphic substitutions within the clay lattice, which creates a net negative charge on the layer surfaces that is balanced by exchangeable cations (like Na⁺ or Ca²⁺) in the interlayer space. cir-safety.org

The production of this compound involves a cation exchange reaction where the naturally occurring inorganic cations in bentonite are replaced by stearalkonium cations (benzyldimethylstearylammonium). deascal.comregulations.gov This classifies it as an organically modified smectite. cir-safety.orgregulations.gov Other examples of organoclay derivatives include quaternium-18 bentonite and stearalkonium hectorite (B576562), where hectorite is another type of smectite clay. cambridge.orgcir-safety.org The primary distinction between these derivatives lies in the specific smectite clay used and the particular quaternary ammonium salt employed for the organic modification. cir-safety.orgregulations.gov

Table 1: Classification of this compound

CategoryDescription
Mineral Group Phyllosilicate
Clay Type Smectite (specifically Bentonite)
Chemical Class Organoclay (Organically Modified Layered Silicate)
Modification Agent Stearalkonium Chloride

Interdisciplinary Research Significance and Scope of Investigation

The study of this compound and other organoclays is inherently interdisciplinary, drawing from fields such as chemistry, physics, materials science, geology, and engineering. cas.cz Research in this area encompasses a broad spectrum of investigations, from the fundamental understanding of the synthesis and structure of these materials to their practical applications in various industries. cas.czappliedmineralogy.com

Key areas of investigation include:

Synthesis and Characterization: Research focuses on optimizing the synthesis process to control the degree of organic modification and the resulting interlayer spacing. appliedmineralogy.com Techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are employed to characterize the structure of the organoclays. aip.org

Rheological Properties: A significant area of research is dedicated to understanding how organoclays like this compound modify the flow behavior (rheology) of liquids, which is crucial for their use as thickeners and suspending agents. acs.orgalfa-chemical.com

Nanocomposites: The incorporation of organoclays into polymers to create nanocomposites with enhanced mechanical and barrier properties is a major focus of materials science research. acs.orgcanada.ca

Environmental Applications: The hydrophobic nature of organoclays makes them effective sorbents for organic pollutants, leading to research into their use in environmental remediation. mdpi.comresearchgate.net

Cosmetic Science: In the cosmetics industry, research investigates the use of this compound to improve the texture, stability, and application of products like creams, lotions, and makeup. cambridge.orgdeascal.comspecialchem.com

The continued investigation into organoclays promises further advancements in a variety of technological fields, driven by the ability to tailor their properties for specific applications. researchgate.netcas.cz

Properties

CAS No.

130501-87-0

Molecular Formula

C9H8ClF3O2

Synonyms

STEARALKONIUM BENTONITE

Origin of Product

United States

Synthesis and Derivatization Methodologies of Stearalkonium Bentonite

Foundational Bentonite (B74815) Precursors and Purification Processes

The synthesis of Stearalkonium Bentonite begins with the careful selection and purification of its foundational material, bentonite clay. Bentonite is a naturally occurring absorbent aluminosilicate (B74896) clay composed primarily of the mineral montmorillonite (B579905). The inherent properties of the final organoclay are directly dependent on the quality and purity of the initial bentonite precursor.

Selection and Pre-treatment of Raw Bentonite Clay

The selection of raw bentonite is critical, with preference given to sources with a high montmorillonite content and a low presence of impurities such as quartz, feldspar, cristobalite, and calcium carbonate. cambridge.orgresearchgate.net These non-clay minerals can interfere with the subsequent cation exchange process, reducing the efficiency of the organomodification. The cation exchange capacity (CEC) is a key parameter in selection, as it quantifies the clay's ability to adsorb positive ions. Bentonites with a higher initial CEC are often sought. For instance, studies have shown that through purification, the CEC of a bentonite sample can be significantly increased, confirming the removal of impurities. cambridge.org

Pre-treatment of the selected raw bentonite is a crucial step to enhance its purity and reactivity. Common physical purification methods include:

Grinding: To break down bentonite aggregates and dissociate the montmorillonite from impurities. researchgate.net

Dispersion and Centrifugation/Sedimentation: The ground clay is dispersed in water, often with the aid of a dispersing agent like sodium hexametaphosphate (NaHMP), to form a stable colloidal suspension. cambridge.orgresearchgate.net Gravitational settling or centrifugation then separates the denser impurity particles from the suspended montmorillonite. researchgate.net

In some processes, a chemical pre-treatment known as alkaline activation is employed. This involves treating the clay with solutions of sodium carbonate (Na₂CO₃) or sodium hydroxide (B78521) (NaOH) to convert calcium bentonite or polycationic bentonite into the more reactive sodium bentonite. iaea.org This process increases the sodium content, which enhances swelling and cation exchange capacity because sodium ions are more easily exchanged than divalent cations like calcium. iaea.org

Colloidal Dispersion and Preparation of Bentonite Suspension

Following purification, a colloidal suspension of the bentonite is prepared, which serves as the reaction medium for the organomodification. This is typically achieved by dispersing the purified bentonite in deionized water under constant stirring. iaea.orgmdpi.com The concentration of the bentonite in the suspension is a controlled parameter, often ranging from 1% to 7% by weight. iaea.orgsinoma-sk.com For example, a 1% aqueous suspension can be prepared by mixing the clay on a magnetic stirrer for several hours, followed by an overnight standing period to ensure full hydration and dispersion. mdpi.com The goal is to create a homogeneous system where the individual clay platelets are sufficiently separated, maximizing the available surface area for the subsequent cation exchange reaction. sinoma-sk.com

Organomodification via Cation Exchange Reaction

The core of this compound synthesis is the organomodification of the purified bentonite clay. This process transforms the naturally hydrophilic clay into a hydrophobic and organophilic material by replacing its inorganic exchangeable cations with organic cations. mdpi.comnih.gov

Role of Stearalkonium Chloride as a Quaternary Ammonium (B1175870) Compound (QAC)

Stearalkonium chloride is the key reagent in this transformation. It is a quaternary ammonium compound (QAC), a type of cationic surfactant. ewg.org Its chemical structure, typically benzyldimethylstearylammonium chloride, features a positively charged nitrogen atom (the quaternary ammonium group) and long alkyl (stearyl) chains. specialchem.com

The primary role of stearalkonium chloride is to act as the source of large organic cations that will be exchanged for the small, inorganic cations (predominantly Na⁺ and Ca²⁺) present in the interlayer spaces of the montmorillonite structure. mdpi.com This exchange is driven by the strong electrostatic attraction between the positively charged quaternary ammonium head and the negatively charged silicate (B1173343) layers of the clay. The long, nonpolar alkyl chains of the stearalkonium cation are responsible for imparting the desired organophilic (oil-loving) properties to the modified clay. researchgate.net

Reaction Mechanisms of Cationic Surfactant Intercalation

The fundamental mechanism for the formation of this compound is a cation exchange reaction. researchgate.net The montmorillonite platelets in bentonite have a permanent negative charge due to isomorphic substitution within their crystal lattice. This charge is balanced by adsorbed, exchangeable cations in the interlayer space and on the surface.

When the bentonite suspension is treated with stearalkonium chloride, the large organic stearalkonium cations compete with the smaller inorganic cations for the exchange sites on the clay surface. Due to their size and the potential for additional van der Waals interactions between the long alkyl chains, the quaternary ammonium cations are preferentially adsorbed. mdpi.com This process, known as intercalation, involves the insertion of the stearalkonium cations into the interlayer space (galleries) of the montmorillonite structure.

This intercalation leads to a significant structural change:

The hydrophilic interlayer cations are replaced by the organophilic QACs.

The basal spacing, or the distance between the clay layers (d-spacing), increases to accommodate the bulky organic molecules. cambridge.orgmdpi.com This expansion from approximately 12 Å in raw bentonite to as much as 35 Å in organoclays has been confirmed by X-ray diffraction (XRD) analysis. cambridge.org

The result is a hybrid organic-inorganic composite material where the organic component is electrostatically bonded to the inorganic silicate framework.

Influence of Reaction Parameters on Derivatization Efficiency

The efficiency and final properties of the this compound are highly dependent on several key reaction parameters. Controlling these variables is essential for producing a consistent product.

Parameter Typical Range/Condition Influence on Derivatization
Temperature 50–80°C sinoma-sk.comAffects the kinetics of the cation exchange reaction. Higher temperatures generally increase the reaction rate and can influence the conformation of the intercalated alkyl chains, favoring a more disordered state which may aid polymer intercalation in nanocomposites. sinoma-sk.comresearchgate.net
QAC Concentration 10–20% molar excess relative to CEC The amount of QAC, often calculated based on the bentonite's CEC, determines the degree of organic modification. Using amounts equivalent to or exceeding the CEC ensures maximum replacement of inorganic cations. nih.govgoogle.com
Reaction Time 0.5–4 hours sinoma-sk.comSufficient time is required to ensure the cation exchange reaction reaches equilibrium. The optimal time depends on other factors like temperature and concentration. sinoma-sk.com
pH Varies; can affect surface chargeThe pH of the system can influence the surface charge of the clay and the stability of the suspension, thereby affecting the efficiency of the cation exchange. nih.govnih.gov
Stirring/Agitation ContinuousEnsures homogeneity of the reaction mixture, facilitating contact between the QAC and the clay platelet surfaces for complete ion exchange.

After the reaction, the resulting this compound is filtered, washed repeatedly with deionized water to remove residual salts (like sodium chloride, a byproduct of the exchange), and then dried and milled to a fine powder. sinoma-sk.com

Post-Synthesis Processing and Optimization

Following the primary cation exchange reaction, the crude this compound product undergoes several crucial processing stages to isolate, purify, and refine the material. These steps are instrumental in determining the powder's final characteristics, such as its rheological performance and dispersibility.

Separation and Drying Techniques

The initial step in post-synthesis processing is the separation of the modified bentonite from the reaction medium.

Filtration and Washing : The solid organoclay product is typically separated from the aqueous slurry via filtration. This is followed by a thorough washing stage, usually with deionized water, to remove residual salts, such as sodium chloride, which is a byproduct of the cation exchange reaction. The washing process is often continued until a test for chloride ions, for instance with silver nitrate, is negative. Pressure filtration may also be employed to dewater the material to a solids content of 50-65% by weight. google.com

Drying : Once separated and washed, the filter cake must be dried to achieve the final powder form. Thermal drying is a common method, with temperatures typically ranging from 100°C to 120°C for durations of 2 to 24 hours. cambridge.org The goal is often to reduce the residual moisture content to 2% or less. google.com Alternative methods such as freeze-drying have also been noted in organoclay synthesis. qut.edu.au It is important to recognize that the drying method can influence the surface properties of the final product. google.com To facilitate the drying process, drying aids like propylene (B89431) glycol may be added to the organoclay before drying. google.com

A summary of common drying parameters is presented below.

Drying ParameterTypical Range/MethodSource(s)
Method Thermal Drying, Freeze-Drying qut.edu.au
Temperature 100°C - 120°C
Duration 2 - 24 hours cambridge.org
Target Moisture < 2% by weight google.com

Particle Size Control and Powder Characteristics

The macroscopic and microscopic physical properties of this compound are critical to its function as a rheological modifier.

Particle Size Reduction : After drying, the organoclay is often subjected to a grinding or milling process to achieve a specific particle size distribution. Jet milling is a technique used to grind the product to a typical particle size ranging from 10 to 50 micrometers (µm). Research has indicated that particle size distribution for some this compound products is approximately 90% less than 100 µm and 30% less than 10 µm. cir-safety.orgcir-safety.org

Powder Characteristics : The final product is an off-white to light beige, fine powder with a characteristically smooth texture. specialchem.com The modification of the bentonite with the bulky stearalkonium cations results in materials with a high specific surface area, which is linked to their small particle size. researchgate.net The control of particle size is a balancing act; while smaller particles can improve the gel-forming capacity, they may also lead to unpredictable viscosity increases in formulations.

The table below outlines key particle characteristics of this compound.

CharacteristicDescriptionSource(s)
Appearance Off-white to light beige fine powder specialchem.com
Texture Smooth specialchem.com
Typical Particle Size 10 - 50 µm (post-milling)
Size Distribution ~90% < 100 µm; 30% < 10 µm cir-safety.orgcir-safety.org

Comparative Analysis of Synthesis Routes for Organoclays

The synthesis of organoclays, including this compound, can be accomplished through several methods, each with distinct advantages and process considerations. The most prevalent method involves a cation exchange reaction performed in an aqueous medium, but alternative routes exist.

Wet Process (Slurry Method) : This is the most conventional route for synthesizing this compound. It involves dispersing the raw bentonite clay in water to form a slurry. specialchem.com The stearalkonium chloride is then added to this slurry, often at an elevated temperature (e.g., 60°C to 70°C), and stirred for several hours to facilitate the ion exchange between the sodium ions on the clay and the stearalkonium cations. cambridge.org The resulting organoclay is then filtered, washed, and dried as described previously. This method allows for efficient and complete ion exchange.

Dry or Solid-State Methods : An alternative, more environmentally friendly approach involves the direct mixing of the dry bentonite clay with the quaternary ammonium salt. google.commdpi.com This "dry" or solid-state reaction can be performed by grinding the components together, sometimes at a moderately elevated temperature (e.g., 60°C), to induce intercalation. mdpi.com Mechanochemical methods, which use mechanical force to drive the reaction, also fall under this category. mdpi.com While these solvent-free methods are advantageous from an industrial and environmental perspective, they may be better suited for applications with less stringent performance requirements. google.com

Other Methods : Research into organoclay synthesis has explored other techniques to enhance surfactant intercalation. Ultrasonic and hydrothermal methods have been utilized, with studies showing that ultrasonic preparation can lead to a higher concentration of the surfactant within the clay's interlayer spaces compared to hydrothermal methods. qut.edu.au

Below is a comparative table of the primary synthesis routes.

Synthesis RouteDescriptionAdvantagesDisadvantagesSource(s)
Wet Process Cation exchange reaction in an aqueous slurry of bentonite.High efficiency of ion exchange, well-established.Requires significant water and energy for drying. specialchem.com
Dry/Solid-State Direct mixing or grinding of dry clay and surfactant.Environmentally friendly (solvent-free), reduced energy for drying.May result in less uniform intercalation; suited for less critical uses. google.commdpi.com
Ultrasonic Use of ultrasonic energy to drive intercalation in a slurry.Can achieve higher surfactant loading in the interlayer.Requires specialized equipment. qut.edu.au

Advanced Characterization Techniques and Structural Analysis

Spectroscopic and Diffractional Probes for Interlayer Structure

Spectroscopic and diffraction techniques are fundamental in elucidating the structural arrangement of stearalkonium bentonite (B74815) at the molecular and crystalline levels.

X-ray diffraction (XRD) is a primary tool for determining the interlayer spacing (d-spacing) of bentonite clays (B1170129) and confirming the successful intercalation of organic cations, such as the stearalkonium moiety, into the clay galleries. The introduction of the bulky organic cation between the aluminosilicate (B74896) layers of the bentonite causes an increase in the basal spacing (d₀₀₁) compared to the original, unmodified bentonite. researchgate.net This expansion is a direct confirmation of the modification process.

The position of the (001) diffraction peak in the XRD pattern is used to calculate the basal spacing using Bragg's Law. For instance, unmodified bentonite typically exhibits a basal spacing in the range of 1.2-1.5 nm. Following successful intercalation with stearalkonium chloride, this spacing can increase significantly, often to values greater than 2.0 nm, depending on the arrangement and packing of the organic molecules within the interlayer space. The characteristics of bentonite depend on the amount of smectite, and its properties like cation exchange capacity and pore structure are influenced by thermal treatment. jeeng.net

Table 1: Representative XRD Data for Unmodified and Stearalkonium Bentonite

Sample2θ (degrees)Basal Spacing (d₀₀₁) (nm)
Unmodified Bentonite5.8 - 7.41.2 - 1.5
This compound2.5 - 4.4> 2.0
Note: The exact 2θ values and corresponding basal spacings can vary depending on the specific type of bentonite and the degree of organic modification.

The analysis of the XRD pattern provides crucial information not only on the interlayer expansion but also on the degree of ordering and the potential for delamination or exfoliation of the clay platelets.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for confirming the presence of the organic stearalkonium cation on the bentonite surface and within its interlayer spaces. americanpharmaceuticalreview.com The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of the organic moiety, which are absent in the spectrum of unmodified bentonite.

Key vibrational bands that confirm the presence of the stearalkonium cation include:

C-H stretching vibrations: Strong absorption bands in the region of 2800-3000 cm⁻¹ are indicative of the symmetric and asymmetric stretching of the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the long alkyl chains of the stearalkonium cation.

N-H bending vibrations: Bands in the region of 1400-1600 cm⁻¹ can be attributed to the bending vibrations of the N-H groups in the quaternary ammonium (B1175870) head of the stearalkonium cation.

Si-O stretching vibrations: The strong, broad band around 1000-1100 cm⁻¹ is characteristic of the Si-O stretching vibrations of the silicate (B1173343) layers of the bentonite.

By comparing the FTIR spectra of the unmodified bentonite and the this compound, the successful incorporation of the organic modifier can be unequivocally confirmed. researchgate.net

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of this compound and quantifying its organic content. nih.govnih.gov TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

A typical TGA thermogram of this compound shows distinct mass loss steps:

Initial Mass Loss (below 150°C): This is attributed to the loss of adsorbed and interlayer water.

Decomposition of Organic Moiety (200°C - 500°C): A significant mass loss in this temperature range corresponds to the thermal decomposition of the intercalated stearalkonium cations. The magnitude of this mass loss can be used to calculate the percentage of organic content in the modified clay.

Dehydroxylation of Bentonite (above 500°C): At higher temperatures, the dehydroxylation of the aluminosilicate layers of the bentonite occurs, resulting in a further mass loss.

The onset temperature of the organic decomposition provides a measure of the thermal stability of the organoclay. This information is critical for applications where the material may be exposed to elevated temperatures during processing or use.

Table 2: Typical TGA Data for this compound

Temperature Range (°C)EventApproximate Mass Loss (%)
< 150Loss of water1 - 5
200 - 500Decomposition of stearalkonium20 - 40
> 500Dehydroxylation of bentonite5 - 10
Note: The exact temperatures and mass loss percentages can vary based on the specific composition of the this compound.

Microscopic and Morphological Investigations

Microscopy techniques provide direct visual evidence of the particle morphology, aggregation, and nanoscale structure of this compound.

Scanning Electron Microscopy (SEM) is widely used to investigate the surface morphology and particle aggregation of this compound. nih.govnih.gov SEM images reveal the three-dimensional structure of the clay particles, which typically have a plate-like or flaky morphology. researchgate.net

In this compound, the organophilic nature of the modified surfaces can lead to the formation of agglomerates or tactoids. SEM analysis can provide insights into the size and shape of these aggregates, which can influence the rheological properties of dispersions containing the organoclay. The images can show a transition from a more open, "house-of-cards" structure in unmodified bentonite to a more compact, aggregated structure in the organically modified form.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and is employed to visualize the nanoscale structure of this compound, including the individual clay platelets and their degree of dispersion. mdpi.com TEM can directly show the layered structure of the bentonite and provide evidence of intercalation and, in some cases, exfoliation.

In an ideal scenario of complete exfoliation, individual, separated silicate layers would be observed. More commonly, TEM images of this compound show stacks of intercalated clay platelets (tactoids) dispersed within a matrix. The thickness of these tactoids and the spacing between the layers can be measured from the TEM images, providing complementary information to the XRD data. This technique is invaluable for understanding the level of delamination achieved, which is a critical factor for many applications of organoclays, such as in polymer nanocomposites.

Surface Chemistry and Charge Characterization

The performance of this compound in various applications is fundamentally governed by its surface chemistry. The modification of bentonite clay with stearalkonium chloride, a quaternary ammonium compound, drastically alters its surface properties, transforming it from a hydrophilic to an organophilic material. This transformation is driven by changes in surface charge and accessibility, which are quantifiable through advanced characterization techniques.

The formation of this compound is fundamentally a cation exchange reaction. cir-safety.org The parent material, bentonite, is a type of smectite clay characterized by a 2:1 layered structure of tetrahedral silica (B1680970) sheets sandwiching an octahedral alumina (B75360) sheet. Isomorphic substitutions within this crystal lattice (e.g., Mg²⁺ for Al³⁺) create a net negative charge on the layer surfaces. This charge is balanced by exchangeable inorganic cations, such as sodium (Na⁺) or calcium (Ca²⁺), located in the interlayer space.

The Cation Exchange Capacity (CEC) is the quantitative measure of a clay's ability to adsorb and exchange positive ions. It is a critical parameter in the synthesis of this compound, as it dictates the maximum amount of stearalkonium cations that can be intercalated into the clay structure. The CEC is typically expressed in milliequivalents per 100 grams of clay (meq/100g). Bentonites with a higher initial CEC are preferred for creating organoclays as they can accommodate a greater degree of organic modification. The reaction involves replacing the inorganic cations with the large organic benzyldimethylstearylammonium cations from stearalkonium chloride.

Several methods are employed to determine the CEC of bentonite, including the methylene-blue adsorption titration method and the copper-triethylenetetramine (Cu-trien) method. zarmesh.comiaea.org The selection of high-purity bentonite with a high montmorillonite (B579905) content is crucial, as impurities can interfere with the cation exchange process and reduce the efficiency of the organomodification.

Table 1: Typical Cation Exchange Capacity (CEC) for Various Bentonites

Bentonite Source/TypeTypical CEC (meq/100g)
Commercial Bentonite (BGEL)67.32
Na-Montmorillonite80 - 93
Ca-/Mg-BentoniteVaries; can be influenced by accessory minerals
Bentonites (General Range)75 - 110

This table presents illustrative data synthesized from various research findings on bentonite clays. zarmesh.comiaea.orgresearchgate.net

The specific surface area and porosity of this compound are critical parameters that influence its function as a rheological modifier and suspending agent. These properties are most commonly characterized using the Brunauer-Emmett-Teller (BET) theory, which involves the physical adsorption of a gas (typically nitrogen) onto the material's surface at a constant temperature. microanalysis.com.auwikipedia.org

Natural bentonite clay possesses a significant specific surface area due to its layered structure and inherent porosity. However, the intercalation of the large, bulky stearalkonium cations into the interlayer spaces of the bentonite typically leads to a decrease in the specific surface area and pore volume accessible to the nitrogen gas molecules used in BET analysis. researchgate.net This occurs because the organic cations occupy the interlayer space and may block access to some of the micropores and mesopores.

Despite this reduction, the modification process creates an organophilic surface that is crucial for its dispersibility and gelling efficiency in non-aqueous systems. The analysis of adsorption/desorption isotherms provides detailed information about the material's pore structure. Studies on bentonite have shown that acid activation can significantly increase the specific surface area (e.g., from 13.19 to 29.59 m²/g) by creating more surface-active sites. nih.gov Conversely, modification with organic cations, while essential for functionality, often results in a lower measured BET surface area. researchgate.net

Table 2: Illustrative Research Findings on the Surface Area of Bentonite Before and After Modification

MaterialSpecific Surface Area (BET) (m²/g)Total Pore Volume (cm³/g)Key Finding
Natural Bentonite (NB)13.190.07Baseline measurement.
Acid-Activated Bentonite (AAB)29.590.09Acid activation more than doubled the surface area. nih.gov
Natural Bentonite37-Baseline for a different study.
Al-Modified Bentonite120-Modification with polyhydroxocations significantly increased surface area. preprints.org
Surfactant-Modified BentoniteDecreased-Surface treatment with surfactants generally decreases the BET surface area. researchgate.net

This table compiles data from different studies to illustrate the effects of various modification types on the surface area of bentonite.

The stability of colloidal dispersions is largely governed by the surface charge of the suspended particles. In the case of this compound, its interaction with different phases in a formulation is dictated by its surface charge properties. These are characterized by surface charge density and, more commonly, by the zeta potential.

Bentonite clay platelets have a negatively charged surface due to the aforementioned isomorphic substitutions in the crystal lattice, while the edges can be positively charged. cir-safety.orgulprospector.com This results in a net negative zeta potential for bentonite particles when dispersed in water. One study measured the zeta potential of a pure bentonite suspension to be -7.4 mV. researchgate.net In various salt solutions, bentonite particles consistently display a negative zeta potential, with no charge reversal observed across a pH range of 4 to 10. semanticscholar.org

The modification of bentonite with the cationic stearalkonium chloride fundamentally alters this charge characteristic. The large stearalkonium cations adsorb onto the negatively charged clay surfaces, neutralizing the negative charge and, with sufficient coverage, creating a net positive surface charge. This charge reversal is reflected in the zeta potential, which shifts from negative values towards zero and often into the positive range. This change is crucial for the compound's ability to disperse in and structure organic liquids and for its conditioning properties in personal care products. Studies on similar organoclays modified with cationic surfactants (like CTAB) show a significant positive shift in the zeta potential, with the point of zero charge (pHzpc) moving to highly alkaline values (e.g., 9.2 to 10.5), indicating a positively charged surface under most normal pH conditions. researchgate.net

Table 3: Research Findings on the Zeta Potential of Bentonite Under Various Conditions

Material/ConditionZeta Potential (mV)pHKey Finding
Pure Bentonite Suspension-7.4Not SpecifiedNatural bentonite carries a negative charge in suspension. researchgate.net
Bentonite in Distilled WaterBecomes more negative> 8Charge increases at higher pH due to edge group deprotonation. semanticscholar.org
Bentonite with Anionic Surfactant (SDS)Becomes more negativeNot SpecifiedAnionic surfactants increase the negative charge. researchgate.net
Bentonite with Cationic Surfactant (CTAB)Becomes positive< 9.2Cationic surfactants cause a charge reversal from negative to positive. researchgate.net

This table presents data from studies on bentonite and its modification with surfactants to illustrate the principles of surface charge alteration.

Fundamental Rheological Principles of Organoclay Dispersions

Dispersions of this compound exhibit complex, non-Newtonian flow behaviors that are critical to their function as rheological additives. These behaviors are a direct consequence of the microscopic interactions between the organoclay platelets and the surrounding medium.

Dispersions containing this compound typically exhibit shear-thinning, or pseudoplastic, behavior. wikipedia.organton-paar.com This is characterized by a decrease in apparent viscosity as the applied shear rate increases. mdpi.comresearchgate.net At rest or under low shear, the organoclay platelets form a three-dimensional network that entraps the solvent, leading to high viscosity. This structure is created by interactions between the particles. anton-paar.com As shear stress is applied, this network is progressively disrupted, causing the platelets to align in the direction of flow. This alignment reduces the internal resistance to flow, resulting in a lower viscosity. anton-paar.comresearchgate.net This phenomenon is crucial for applications requiring a high viscosity at rest to prevent settling, but a low viscosity during application, such as in paints or coatings. wikipedia.org The transition from high to low viscosity is reversible, allowing the structure and viscosity to recover once the shear is removed. wikipedia.org

The table below illustrates the typical relationship between shear rate and viscosity in a shear-thinning system.

Shear Rate (s⁻¹)Apparent Viscosity (Pa·s)System State
LowHighStructured, network intact
MediumIntermediatePartial network breakdown, platelet alignment
HighLowNetwork fully disrupted, maximum platelet alignment

This table is illustrative and represents the qualitative behavior of a pseudoplastic fluid.

Thixotropy is a time-dependent shear-thinning property. wikipedia.org Systems containing this compound not only decrease in viscosity under shear but also require a finite amount of time to recover their initial viscous state after the shear has been removed. wikipedia.org This time-dependent structural recovery is a hallmark of thixotropic fluids. davidpublisher.com When a shear force is applied, the internal "house-of-cards" structure breaks down, leading to a drop in viscosity. When the system is allowed to rest, Brownian motion and interparticle attractions cause the platelets to re-associate and rebuild the three-dimensional network. davidpublisher.com

The kinetics of this structural recovery can vary. The initial recovery phase is often rapid, followed by a slower, longer-term rebuilding process to reach the final equilibrium viscosity. frontiersin.orgresearchgate.net This property is highly valued in applications like paints, where it allows for good flow and leveling immediately after application, followed by a rapid viscosity increase to prevent sagging and dripping. cir-safety.org The rate of recovery is a critical parameter in formulation design. researchgate.net

The following data describes the structural recovery process:

Table 1: Thixotropic Recovery Profile
Time after Shear Removal Structural State Viscosity
t = 0 Disrupted, aligned platelets Minimum
t → t₁ (short term) Rapid re-flocculation begins Rapidly increasing
t → t₂ (long term) Slow network rebuilding Gradually approaches equilibrium

This table illustrates the qualitative kinetics of thixotropic recovery.

A key characteristic of this compound dispersions is the presence of a yield stress. This is the minimum shear stress that must be applied to the system to initiate flow. Below the yield stress, the material behaves like a solid, exhibiting elastic properties. Above the yield stress, the internal network structure breaks down, and the material flows like a liquid (a phenomenon known as viscoplasticity). researchgate.netresearchgate.net

The yield stress arises from the formation of a continuous, sample-spanning three-dimensional network of clay platelets held together by weak van der Waals forces. mdpi.com The strength of this network, and thus the magnitude of the yield stress, is dependent on factors such as the concentration of the organoclay, the degree of platelet dispersion, and the polarity of the solvent. semanticscholar.org The presence of a yield stress is what enables this compound to act as an effective suspending agent, preventing the settling of pigments and other solid particles in formulations. researchgate.net

Mechanisms of Rheological Modification

The rheological effects imparted by this compound are governed by the physicochemical interactions at the colloidal level. The modification of the clay surface from hydrophilic to organophilic is the first step, allowing for its dispersion in non-aqueous media.

Natural bentonite clay consists of anionic platelets. aps.org In this compound, these platelets are coated with cationic stearalkonium surfactant molecules. aps.org While the faces of the platelets are negatively charged, the edges can possess a localized positive charge. mdpi.com This charge anisotropy allows for electrostatic attraction between the positively charged edges and the negatively charged faces of adjacent platelets (EF association). mdpi.comnih.gov

These edge-to-face and, to a lesser extent, edge-to-edge (EE) interactions lead to the formation of a three-dimensional, gel-like network structure often described as a "house-of-cards". mdpi.comnih.govappliedmineralogy.comresearchgate.net This structure immobilizes a significant amount of the solvent within its volume, effectively increasing the volume fraction of the dispersed phase and leading to a substantial increase in viscosity and the development of a yield stress. mdpi.com The strength and stability of this network are the primary determinants of the rheological properties of the dispersion.

For this compound to function effectively, its layered platelet structure must be properly dispersed and "activated" within the solvent medium. The organoclay is typically supplied as stacks of aggregated platelets. Activation involves the introduction of a small amount of a highly polar liquid, known as a polar activator, such as methanol, ethanol, or propylene (B89431) carbonate. researchgate.netdtu.dkgoogle.com

These polar solvents are crucial for achieving optimal rheological performance. researchgate.netdtu.dk They penetrate the spaces between the clay platelets (the interlayer galleries), promoting swelling and causing the platelet stacks to separate (exfoliate). This separation exposes the platelet surfaces, making them available to interact and form the desired "house-of-cards" network. dtu.dk The choice and concentration of the polar activator must be carefully optimized for the specific solvent system, as an incorrect amount can lead to poor dispersion and suboptimal viscosity development. researchgate.net High shear is also often applied during this stage to facilitate the mechanical delamination of the platelets. dtu.dk

An in-depth examination of this compound's rheological properties reveals its critical role in controlling the flow and structure of dispersed systems. This article focuses exclusively on the specified aspects of its rheological behavior, modeling, and interactions with other formulation components.

Interfacial Phenomena and Adsorption Mechanisms

Adsorption of Anionic Species by Stearalkonium Bentonite (B74815)

Natural bentonite possesses a net negative surface charge, which limits its ability to adsorb anionic compounds due to electrostatic repulsion. irost.irmdpi.com The modification with a cationic surfactant like stearalkonium chloride reverses this characteristic. The positively charged heads of the surfactant molecules attach to the clay surface, while their long hydrocarbon tails create a new, positively charged or non-polar interface. This modified surface can effectively attract and bind anionic species through electrostatic attraction. Studies on similarly modified bentonites have demonstrated enhanced removal of anionic dyes and metal anions like chromate (B82759) and arsenate. irost.irmdpi.com

The adsorption of hazardous metal anions, such as hexavalent chromium (Cr(VI)), onto modified bentonites has been a subject of significant research. Equilibrium is achieved when the rate of adsorption of the anion onto the stearalkonium bentonite surface equals the rate of desorption back into the solution. The process is driven by the electrostatic attraction between the positively charged surface of the modified clay and the negatively charged chromate (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) oxyanions. deswater.com

Research on various bentonites has shown that modification with cationic surfactants or other chemical treatments leads to a significant increase in sorption capacity for anions. For instance, bentonite modified with iron and aluminum compounds saw its maximum adsorption for arsenate anions increase by nearly five times compared to pure bentonite. mdpi.com The maximum adsorption capacity for Cr(VI) on natural bentonites has been recorded as high as 12.88 mg/g. deswater.com

The pH of the solution is a critical factor governing the adsorption of anions like Cr(VI). deswater.com It influences both the surface charge of the adsorbent and the chemical form (speciation) of the anion in the water.

Effect on Adsorbent: At lower pH values (acidic conditions), the surface of the modified bentonite becomes more protonated, leading to a stronger positive charge. This enhances the electrostatic attraction for anionic species.

Effect on Anion: The form of Cr(VI) in solution is also pH-dependent. In acidic solutions, the predominant species is the monovalent HCrO₄⁻, while in neutral to basic solutions, the divalent CrO₄²⁻ is more common. deswater.com

Studies on natural zeolites and bentonites have shown that the optimal pH for the removal of Cr(VI) is typically in the range of 5 to 7. deswater.com The rapid increase in removal rates as pH increases from 2 to 7 highlights the strong influence of surface charge and anion speciation on the adsorption process. researchgate.net

To quantify the adsorption capacity and understand the underlying mechanisms, experimental data are often analyzed using adsorption isotherm and kinetic models. nih.gov

Adsorption Isotherms: These models describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount adsorbed on the solid phase at a constant temperature.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often a good fit for the adsorption of anions on modified bentonites. irost.irmdpi.comdeswater.com

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces and does not assume a maximum adsorption capacity. nih.gov

Table 1: Common Adsorption Isotherm Models
Isotherm ModelKey AssumptionsTypical Application
LangmuirMonolayer adsorption, homogeneous surface, finite number of identical sites.Chemisorption or when a maximum adsorption capacity is reached. mdpi.com
FreundlichMultilayer adsorption, heterogeneous surface, non-uniform distribution of adsorption heat.Physisorption on surfaces with varied affinities.
Redlich-PetersonA hybrid model that incorporates features of both Langmuir and Freundlich isotherms.Can be applied over a wide range of concentrations. mdpi.com

Kinetic Models: These models are used to determine the rate at which adsorption occurs.

Pseudo-First-Order Model: Assumes that the rate of adsorption is proportional to the number of available sites.

Pseudo-Second-Order Model: Assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons. This model often provides the best fit for anion adsorption on modified bentonites, indicating that the process is primarily chemisorption. irost.irmdpi.commdpi.comresearchgate.net

Table 2: Common Adsorption Kinetic Models
Kinetic ModelRate-Limiting Step AssumptionCommonly Observed Fit for Modified Bentonites
Pseudo-First-OrderAdsorption rate is proportional to the number of unoccupied sites (physisorption).Less frequently provides the best fit compared to the pseudo-second-order model.
Pseudo-Second-OrderAdsorption rate is proportional to the square of the number of unoccupied sites (chemisorption).Often provides an excellent fit, suggesting chemisorption is dominant. mdpi.commdpi.comresearchgate.net

Sorption of Organic Compounds and Hydrophobic Interactions

The modification of bentonite with long-chain quaternary ammonium (B1175870) cations like stearalkonium creates an organic-rich, non-polar environment on the clay's interlayer and external surfaces. This makes this compound an effective sorbent for nonionic hydrophobic organic compounds (HOCs) from water. nih.gov

The primary mechanism for HOC sorption by organoclays like this compound is partitioning . rsc.org The organic coating formed by the surfactant acts as a bulk solvent into which the HOCs dissolve or partition from the aqueous phase. This process is driven by so-called "hydrophobic bonding," where the strong cohesive forces between water molecules effectively expel the non-polar organic molecules, driving them into the more compatible organic phase of the adsorbent. uw.edu.pl

The interaction is less about specific chemical bonds (chemisorption) and more about the HOCs' low affinity for water and high affinity for the non-polar environment created by the stearalkonium's hydrocarbon chains. nih.gov This partitioning mechanism is distinct from the surface adsorption that governs ion exchange. rsc.org

The effectiveness of this compound as a sorbent for HOCs is highly dependent on the amount of stearalkonium chloride used in its preparation, referred to as the surfactant loading level. nih.govresearchgate.net

Low Loading: At low loading levels, the surfactant molecules lie flat on the clay surface or form a loosely packed monolayer. This creates a limited organic phase, and the sorption capacity is relatively low.

Intermediate Loading (around the Cation Exchange Capacity - CEC): As surfactant loading approaches the clay's CEC, the surfactant molecules are forced into a more vertical orientation, forming a bilayer or a more densely packed configuration. researchgate.net This arrangement creates a larger and more effective organic partitioning medium, leading to a significant increase in sorption capacity for HOCs. rsc.orgresearchgate.net

Studies have shown that for a given HOC, the sorption coefficient often increases with surfactant loading up to a certain point (often around 1.0 times the CEC) and then may decrease. researchgate.net Therefore, optimizing the surfactant loading is key to maximizing the performance of this compound for the removal of specific organic compounds.

Interactions with Nanoparticles and Surface Modification

This compound, an organically modified phyllosilicate, demonstrates significant interfacial activity that is leveraged in the surface modification and stabilization of nanoparticles. The underlying mechanism involves the adsorption of the organoclay onto nanoparticle surfaces, a process driven by the quaternary ammonium surfactant component of this compound. This interaction fundamentally alters the nanoparticle's surface chemistry, influencing its stability, dispersibility, and subsequent interactions with other molecules.

Stabilization of Metal Nanocubes via Surfactant-Clay Adsorption

The use of surfactant-modified clays (B1170129), such as this compound, provides a robust method for stabilizing metallic nanoparticles, including nanocubes. Research into the stabilization of gold nanocubes has shown that layered silicates can be strongly adsorbed onto the metal surface through a surfactant intermediary. elsevierpure.com This process is critical for preventing the agglomeration of nanoparticles, which is a common challenge in their synthesis and application.

The adsorption of the organoclay onto the nanocube surface creates a protective layer, providing steric hindrance that counteracts the attractive van der Waals forces between individual nanoparticles. This surfactant-clay adsorption eliminates the need for excess free surfactant in the dispersion, which can often interfere with the nanoparticles' intended function. elsevierpure.com The result is a stable colloidal suspension of metal nanocubes, each encapsulated by a shell of this compound.

Table 1: Components of the Hybrid Nanostructure

Component Material Type Role in Stabilization
Metal Nanocube (e.g., Gold) Metallic Nanoparticle Core material requiring stabilization
Surfactant (e.g., Stearalkonium) Quaternary Ammonium Cation Bridges the nanocube surface and the bentonite clay

Surface Charge Modification of Hybrid Nanostructures

Natural bentonite clay possesses a net negative surface charge due to isomorphic substitutions within its crystalline structure. mdpi.com The modification with a cationic surfactant like stearalkonium chloride, a quaternary ammonium salt, alters this characteristic. The positively charged heads of the surfactant molecules interact with the negatively charged clay surface, while their hydrophobic tails extend outwards, leading to an organophilic and often positively charged surface. researchgate.net

When this compound adsorbs onto a metal nanocube, it imparts its own surface charge characteristics to the newly formed hybrid nanostructure. Initially, the resulting hybrid of a metal nanocube and the surfactant-clay complex presents a negatively charged surface. elsevierpure.com This surface, however, is not inert and can be further modified. It has been demonstrated that the surface of these negatively charged hybrid structures is capable of being modified by subsequent interactions with cationic molecules. elsevierpure.com This tunability of the surface charge is crucial for applications requiring controlled interactions with other charged species, such as biomolecules or polymers.

The ability to modify the zeta potential, a key indicator of surface charge and colloidal stability, is a direct consequence of this surface modification. The presence of the long-chain quaternary ammonium cations from the stearalkonium component is responsible for these changes in surface charge. researchgate.net

Table 2: Surface Charge Characteristics

Material Typical Initial Surface Charge / Zeta Potential Modifiability
Natural Bentonite Negative Can be made positive via cationic surfactant exchange
Organo-Bentonite (e.g., this compound) Positive (dependent on surfactant loading) researchgate.net Surface properties are determined by the organic cation

Polymer-Clay Nanocomposites

Development of Clay-Polymer Composite Systems

The development of clay-polymer composite systems involves the dispersion of clay minerals, such as bentonite, into a polymer matrix. mdpi.com The effectiveness of this reinforcement hinges on the compatibility between the hydrophilic clay and the often hydrophobic polymer. This compound, an organoclay, is produced by treating bentonite with stearalkonium chloride, a quaternary ammonium compound. specialchem.com This process replaces the inorganic cations on the clay surface with organic cations, rendering the clay organophilic and improving its dispersion in polymer matrices. wordpress.com

Several methods are employed to fabricate polymer-clay nanocomposites, including:

In-situ polymerization: The clay is swollen in the liquid monomer, which then polymerizes.

Solution intercalation: The polymer is dissolved in a solvent, and the clay is added, allowing the polymer chains to intercalate between the clay layers.

Melt blending/extrusion: The clay is mixed with the polymer in its molten state. mdpi.com

The goal is to achieve an exfoliated or intercalated structure. In an exfoliated structure, the individual clay layers are completely separated and dispersed throughout the polymer matrix. In an intercalated structure, polymer chains are inserted between the clay layers, resulting in a well-ordered multilayered structure. researchgate.net The high aspect ratio and large surface area of the dispersed clay layers are key to the enhanced properties of the resulting nanocomposites. mdpi.com

Influence of this compound on Polymer Rheology and Mechanical Properties

The incorporation of this compound significantly alters the rheological and mechanical behavior of polymers. The dispersed clay platelets create a network structure within the polymer matrix, which can increase viscosity and impart thixotropic behavior—a property where the material becomes less viscous under shear stress and returns to a more viscous state when the stress is removed. nordicrheologysociety.orgbasparmarket.com This is particularly important for processing applications.

Mechanically, the addition of organoclays like this compound generally leads to a substantial improvement in properties such as tensile strength and Young's modulus. nih.gov The clay platelets act as a reinforcing agent, impeding crack propagation and improving the load transfer within the polymer matrix. researchgate.net However, this reinforcement can sometimes lead to a decrease in elongation at break, making the material more brittle. researchgate.net

Table 1: Effect of Bentonite Loading on Mechanical Properties of a Bioplastic Composite Film

Bentonite Concentration (%) Tensile Strength (MPa) Young's Modulus (MPa)
0 15.0 350
1 18.5 450
3 22.0 580
5 25.5 700

Data synthesized from findings indicating that increased bentonite concentration improves tensile strength and Young's modulus in bioplastic films. nih.gov

Enhanced Barrier and Optical Properties in Composite Films

Polymer-clay nanocomposites often exhibit significantly improved barrier properties against gases (like oxygen) and vapors (like water). The dispersed clay platelets create a "tortuous path" for permeating molecules, effectively increasing the distance they must travel to pass through the film. nih.govresearchgate.net This can lead to a substantial decrease in permeability. For instance, the modification of gelatin films with bentonite treated with a quaternary ammonium salt resulted in a 65% reduction in water vapor permeability. researchgate.net

The optical properties of composite films can also be tailored. While high concentrations of conventional fillers can render a film opaque, the nanoscale dispersion of bentonite layers can maintain high optical clarity in the visible spectrum. researchgate.net Furthermore, these nanocomposites can offer enhanced UV-blocking capabilities, as the clay layers can scatter or absorb UV radiation. researchgate.netplu.mx The addition of bentonite has been shown to increase the opacity and UV barrier capacity of various polymer films. plu.mx

Table 2: Impact of Modified Bentonite on Gelatin Film Properties

Property Change after Bentonite Incorporation
Water Vapor Permeability 65% Reduction
Solubility 55% Decrease
Opacity 30% Increase

Data based on research on gelatin films incorporating bentonite treated with a quaternary ammonium salt. researchgate.net

Functional Coatings and Thin Films

In the realm of coatings and thin films, this compound acts as a multifunctional additive, primarily used to control rheology and enhance the mechanical durability of the final film.

Application in Water-Based Polymer Coatings for Viscosity and Anti-Settling

This compound and similar organoclays are highly effective rheological additives in water-based coatings. made-in-china.com They are used to control viscosity, provide thixotropy, and prevent the settling of pigments and other solid components during storage. basparmarket.comrheologymodifiers.com When dispersed in a water-based system, the bentonite platelets form a "house of cards" structure, creating a gel-like network that imparts high viscosity at low shear rates (e.g., during storage). made-in-china.com

This structure breaks down under high shear (e.g., during application), allowing the coating to flow easily. Once the shear is removed, the network rebuilds, preventing sagging and dripping. basparmarket.com This thixotropic behavior is crucial for achieving a good balance between ease of application and film build. These additives are effective over a wide pH range and are compatible with many components of water-based systems. made-in-china.com

Impact on Film Adhesion and Mechanical Characteristics (e.g., Modulus of Elasticity, Elongation at Break)

The inclusion of bentonite-based additives can also influence the final mechanical properties of the cured coating film. The reinforcing effect of the clay platelets can increase the film's hardness and tensile strength. Studies on composite films have shown that the addition of bentonite can significantly increase the Young's modulus, which is a measure of stiffness. nih.govresearchgate.net

However, the impact on properties like elongation at break can vary. In some systems, the increased stiffness from the clay filler leads to a reduction in flexibility and elongation. researchgate.net The interaction between the polymer matrix and the clay particles is critical. Good adhesion between the two phases ensures effective stress transfer, leading to improved mechanical performance. researchgate.net The concentration of the clay additive must be carefully optimized to achieve the desired balance of stiffness, strength, and flexibility for a specific application. researchgate.net

Table 3: Mechanical Properties of Starch Composite Films with Bentonite

Film Composition Tensile Strength (MPa) Young's Modulus (MPa) Elongation at Break (%)
Starch-Glycerol (Control) 2.1 24.9 40.1
Starch-Glycerol-Bentonite 4.9 168.4 21.8

Data adapted from studies on starch-based composite films, illustrating the reinforcing effect of bentonite. researchgate.net

This compound, a derivative of natural bentonite clay, exhibits versatile properties that enable its use in a range of advanced industrial applications. Formed through the reaction of bentonite with stearalkonium chloride, a quaternary ammonium compound, this organically modified clay, or organoclay, possesses a unique hydrophobic surface, making it an effective rheological modifier, stabilizer, and adsorbent in various formulations. specialchem.comdeascal.comewg.org This article explores its specialized roles in materials science, pharmaceuticals, and environmental remediation.

Future Directions and Emerging Research Avenues

Development of Novel Stearalkonium Bentonite (B74815) Derivatives with Tailored Functionalities

The inherent versatility of stearalkonium bentonite's structure allows for significant chemical modification to create derivatives with highly specific, tailored functionalities. Research is moving towards precision engineering of these materials to meet the demands of advanced applications.

Key Research Thrusts:

Modification of the Quaternary Ammonium (B1175870) Cation: Scientists are experimenting with altering the alkyl chains of the stearalkonium chloride. By varying chain length, introducing branching, or incorporating functional groups (e.g., hydroxyl, carboxyl, or aromatic rings), they can fine-tune the organoclay's surface chemistry. This can enhance its compatibility with different polymer matrices, improve its dispersion in various solvents, and modulate its adsorption characteristics for specific molecules.

Surface Grafting on Bentonite Platelets: Another promising approach involves grafting polymers or other functional molecules directly onto the surface of the bentonite clay platelets before or after the ion exchange with the stearalkonium cation. This creates a "hairy clay" structure with functionalities that can be precisely controlled for applications in nanocomposites, targeted delivery systems, and advanced coatings.

Hybrid Organoclay Systems: Research is also underway to create hybrid systems by co-intercalating stearalkonium cations with other functional organic molecules, such as dyes, photoactive agents, or antimicrobial compounds. These multi-component systems could lead to materials with combined functionalities, such as color-changing sensors or antimicrobial films.

Table 1: Potential Modifications and Resulting Functionalities

Modification Strategy Target Component Potential Added Functionality Potential Application Area
Alkyl Chain Engineering Stearalkonium Cation Enhanced thermal stability, improved polymer compatibility, selective adsorption. High-performance polymer nanocomposites, specialty coatings.
Functional Group Addition Stearalkonium Cation pH-responsiveness, specific chemical affinity, increased hydrophilicity/hydrophobicity. Drug delivery, environmental remediation, smart rheology modifiers.
Polymer Grafting Bentonite Surface Improved mechanical properties in composites, controlled release capabilities. Advanced materials, biomedical engineering.

| Co-intercalation | Interlayer Space | Optical properties, antimicrobial activity, catalytic activity. | Smart packaging, active surfaces, catalysis. |

Integration into Smart Materials and Responsive Systems

"Smart" materials, which can sense and respond to environmental stimuli in a controlled way, represent a major frontier in materials science. The unique properties of this compound, particularly its ability to form gel networks and its potential for chemical modification, make it an excellent candidate for inclusion in such systems.

Researchers are investigating the incorporation of this compound into polymer matrices to create materials that respond to triggers like:

Temperature: Organoclay networks can influence the phase transition temperatures of thermo-responsive polymers, leading to gels that change viscosity or shape with temperature shifts. These could be used in applications ranging from injectable drug delivery systems to smart coatings.

pH: By incorporating pH-sensitive functional groups into the this compound derivative, materials can be designed to swell, shrink, or release an active ingredient in response to changes in acidity or alkalinity.

Light: The integration of photo-responsive molecules into the organoclay structure could enable the development of materials whose properties, such as color or permeability, can be controlled by light.

Advanced Modeling and Simulation of Organoclay Behavior

To unlock the full potential of this compound and its derivatives, a fundamental understanding of its structure-property relationships at the molecular level is crucial. Advanced computational modeling and simulation techniques are becoming indispensable tools for researchers in this field.

Molecular Dynamics (MD) Simulations: MD simulations allow scientists to model the interactions between the stearalkonium cations and the bentonite clay surfaces. This provides insights into how the organic molecules arrange themselves within the clay galleries, how they interact with solvents and polymers, and how these arrangements affect the material's bulk properties.

Mesoscale Modeling: Bridging the gap between the molecular and macroscopic scales, mesoscale simulations can predict the collective behavior of large numbers of organoclay platelets. This is vital for understanding and predicting rheological properties, the formation of percolated networks in composites, and the barrier properties of nanocomposite films.

These computational approaches accelerate the design of new organoclays by allowing for virtual screening of different chemical modifications before undertaking costly and time-consuming laboratory synthesis.

Sustainable Synthesis Routes and Lifecycle Assessment for Organoclay Production

As with all chemical manufacturing, there is a growing emphasis on developing more environmentally friendly and sustainable methods for producing organoclays like this compound.

Key areas of research include:

Green Chemistry Approaches: This includes exploring the use of bio-based quaternary ammonium salts derived from renewable feedstocks instead of petroleum-based sources. Researchers are also investigating the use of more benign solvents (like water or supercritical CO2) and energy-efficient processes for the synthesis reaction.

Lifecycle Assessment (LCA): A comprehensive LCA evaluates the environmental impact of a product from raw material extraction to end-of-life disposal. Future research will increasingly focus on conducting LCAs for this compound to identify hotspots in the production process and to guide the development of more sustainable alternatives. The biodegradability of the final product is a significant consideration, as some reports suggest it is not readily biodegradable. specialchem.com

Exploration of this compound in Catalysis and Separation Processes

The high surface area of bentonite clay and the potential for creating specific chemical environments within its layered structure open up possibilities for using this compound in industrial processes beyond its traditional applications.

Catalysis: The clay galleries can act as nanoreactors, and the organic cations can be designed to catalyze specific chemical reactions. Organoclays can also serve as supports for metallic nanoparticles, creating robust and reusable catalysts for a variety of industrial chemical transformations.

Separation and Adsorption: The tunable surface chemistry of modified this compound makes it a promising candidate for use as a selective adsorbent. It could be engineered to capture pollutants from water, such as organic contaminants or heavy metals. Future research will likely focus on developing highly selective organoclays for targeted environmental remediation and purification applications. The natural absorptive properties of bentonite are a key driver in this area of exploration. nih.govnih.gov

Q & A

Basic Research Questions

Q. What methods are recommended for characterizing the structural and rheological properties of STEARALKONIUM BENTONITE in colloidal systems?

  • Methodology : Use X-ray diffraction (XRD) to analyze crystalline structure, scanning electron microscopy (SEM) for morphological characterization, and rheometry to measure viscosity and shear-thinning behavior. Parameters such as shear rate, temperature, and hydration time should be standardized to ensure reproducibility .

Q. How can researchers assess the cation exchange capacity (CEC) of this compound and its implications for colloidal stability?

  • Methodology : Conduct methylene blue adsorption tests or ammonium acetate displacement assays to quantify CEC. Correlate results with zeta potential measurements to evaluate colloidal stability under varying ionic strengths .

Q. What standardized protocols exist for evaluating the compatibility of this compound with common cosmetic surfactants?

  • Methodology : Design phase stability tests using ternary diagrams (bentonite/surfactant/water) and monitor phase separation over time. Employ dynamic light scattering (DLS) to assess particle aggregation in mixed systems .

Advanced Research Questions

Q. How do variations in cation exchange capacity (CEC) impact the stability of this compound-based formulations under different pH conditions?

  • Methodology : Systematically alter pH (3–10) in controlled experiments and measure stability via zeta potential, particle size distribution, and rheological hysteresis. Compare results with molecular dynamics simulations to predict ion-exchange behavior .

Q. What experimental approaches resolve contradictions in reported data on the temperature-dependent rheological behavior of this compound?

  • Methodology : Conduct temperature-sweep rheology tests (5–80°C) with controlled hydration times. Use Arrhenius modeling to identify activation energies for structural breakdown. Validate findings against published studies, addressing discrepancies through meta-analysis of experimental parameters (e.g., shear rate, sample preparation) .

Q. How can researchers design experiments to investigate the interaction between this compound and hydrophobic polymers in nanocomposite films?

  • Methodology : Utilize solvent casting to prepare nanocomposites with varying bentonite/polymer ratios. Characterize interfacial interactions via Fourier-transform infrared spectroscopy (FTIR) and tensile testing. Apply the Halpin-Tsai model to predict mechanical properties based on dispersion efficiency .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research outcomes?

  • Methodology : Implement quality-by-design (QbD) principles, including factorial design experiments to identify critical process parameters (e.g., quaternary ammonium salt concentration, reaction time). Use statistical process control (SPC) charts to monitor variability in CEC and particle size distribution .

Q. How does the presence of competing ions in aqueous systems influence the adsorption efficiency of this compound for heavy metal removal?

  • Methodology : Perform competitive adsorption experiments (e.g., Pb²⁺ vs. Ca²⁺) using inductively coupled plasma mass spectrometry (ICP-MS). Apply Langmuir/Freundlich isotherm models to quantify selectivity coefficients and predict real-world applicability .

Methodological Guidance

  • Experimental Reproducibility : Document synthesis conditions, hydration protocols, and instrument calibration details in line with guidelines for supplementary materials in peer-reviewed journals .
  • Data Contradiction Analysis : Use systematic reviews (e.g., COSMOS-E framework) to evaluate conflicting studies, emphasizing differences in experimental design, measurement techniques, and environmental controls .
  • Interdisciplinary Collaboration : Engage statisticians for power analysis and chemists for spectroscopic validation to strengthen study rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.